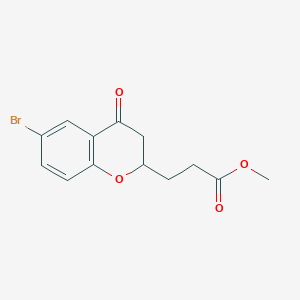

Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate

Description

Properties

Molecular Formula |

C13H13BrO4 |

|---|---|

Molecular Weight |

313.14 g/mol |

IUPAC Name |

methyl 3-(6-bromo-4-oxo-2,3-dihydrochromen-2-yl)propanoate |

InChI |

InChI=1S/C13H13BrO4/c1-17-13(16)5-3-9-7-11(15)10-6-8(14)2-4-12(10)18-9/h2,4,6,9H,3,5,7H2,1H3 |

InChI Key |

CMJNNSBAPYCBKO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1CC(=O)C2=C(O1)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate typically involves the use of brominated chromanone derivatives. One common method involves the reaction of 6-bromo-4-oxochroman-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often utilizes large-scale esterification processes. These processes involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of high-purity reagents and stringent quality control measures ensures the production of a compound with a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(6-bromo-4-oxochroman-2-yl)propanoic acid.

Reduction: Formation of 3-(6-bromo-4-oxochroman-2-yl)propanol.

Substitution: Formation of various substituted chromanone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Integrin Inhibition:

Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate has been identified as a potential integrin inhibitor. Integrins are critical in cell adhesion and signaling, making them targets for treating various diseases, including cancer and cardiovascular disorders. The compound's derivatives have shown efficacy in inhibiting fibrinogen binding to integrin receptors, which is crucial for controlling thrombosis and related conditions .

2. Antimicrobial Activity:

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can be utilized in medical devices and implants to prevent infections due to their antiseptic action . The effectiveness of these compounds against various pathogens suggests their potential in developing new antimicrobial agents.

3. Antiproliferative Effects:

Studies have demonstrated that chromanone derivatives, including this compound, possess antiproliferative properties against cancer cell lines. These effects are attributed to the compound's ability to inhibit specific enzymes involved in cancer cell proliferation, such as sirtuin 2 . This opens avenues for further research into their use as anticancer therapeutics.

Synthetic Chemistry Applications

1. Synthesis of Complex Molecules:

this compound serves as a versatile building block in organic synthesis. Its unique structural features allow chemists to create complex molecules through various reactions, including nucleophilic additions and cyclizations . This versatility is particularly valuable in the synthesis of biologically active compounds.

2. Development of Prodrugs:

The compound can be modified to create prodrugs—chemicals that become active only after undergoing metabolic conversion within the body. This strategy enhances the bioavailability and therapeutic efficacy of drugs derived from this compound . Such modifications can lead to improved pharmacokinetic profiles.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate involves its interaction with various molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active chromanone moiety, which can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Key Observations:

Core Structure: Chroman-4-one (target compound) vs. chromen-2-one (): Chroman-4-one is a saturated benzopyran with a ketone at position 4, while chromen-2-one is unsaturated with a ketone at position 2. The silyl-substituted chroman in introduces steric bulk, reducing crystallinity (lower mp = 57–62°C) compared to polar chromenones (e.g., : mp = 209–210°C) .

Substituent Effects: Halogens: Bromine (target compound, ) vs. chlorine (). Bromine’s larger atomic radius and stronger electron-withdrawing effect may enhance electrophilic reactivity. Oxygenated Groups: The 4-oxo group in the target compound vs. 2-oxo in chromenones (). This positional shift alters hydrogen-bonding and dipole interactions. Lipophilicity: Benzyloxy () and silyl groups () increase hydrophobicity, whereas hydroxy () enhances polarity.

Table 2: Spectral Data Highlights

Key Findings:

- NMR : ’s chromen-2-one shows a deshielded singlet at δ 8.45 for the H adjacent to the ketone, absent in chroman-4-one derivatives due to saturation .

- IR : Strong carbonyl stretches (1700–1760 cm⁻¹) dominate in all compounds, with exact positions depending on conjugation (e.g., 1761 cm⁻¹ in vs. ~1750 cm⁻¹ inferred for the target compound).

- Synthetic Methods: uses L-proline-catalyzed condensation in ionic liquids, suggesting eco-friendly routes for brominated chromenones . employs FeCl₃/lutidine for stereoselective silylation, highlighting the role of Lewis acids in complex substitutions .

Implications of Structural Differences

- Reactivity : Bromine in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine () is less reactive.

- Biological Activity : Hydroxy groups () could enhance hydrogen bonding with biological targets, while bulky silyl groups () might improve metabolic stability.

- Solubility : The target compound’s ester and oxo groups likely confer moderate polarity, balancing solubility in organic and aqueous media.

Biological Activity

Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate is a compound belonging to the class of chromanones, which are known for their diverse biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H13BrO3

- Molecular Weight : 299.14 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biochemical pathways. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : The presence of the bromine atom enhances the compound's ability to interact with enzyme active sites, potentially inhibiting key metabolic pathways.

- Antioxidant Activity : Similar to other chromanones, it may possess free radical scavenging properties, contributing to its protective effects against oxidative stress.

- Modulation of Cell Signaling : The compound may influence signal transduction pathways, particularly those related to inflammation and cancer progression.

Biological Activity Overview

Case Studies and Research Findings

-

Anticancer Properties :

A study explored the effects of various chromanone derivatives on human cancer cell lines. This compound showed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via caspase activation pathways . -

Anti-inflammatory Effects :

Research indicated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases . -

Antioxidant Activity :

A comparative analysis with known antioxidants revealed that this compound effectively scavenged DPPH radicals, demonstrating a strong antioxidant capacity that could protect against cellular oxidative damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of a chroman-4-one precursor. For example, bromine (Br₂) in acetic acid under controlled temperature (0–5°C) is a common brominating agent for β-keto esters . A multicomponent approach using substituted chromen-4-ones and propanoate derivatives, as described in analogous protocols, may also apply. Optimization of solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry of brominating agents is critical to minimize side reactions like over-bromination .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, single-crystal X-ray diffraction (SC-XRD) was used to resolve similar brominated chromanone derivatives, confirming substituent positions and stereochemistry . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) should be employed to verify molecular weight, functional groups, and bromine isotopic patterns .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

- Methodological Answer : The bromine atom at the 6-position acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions. Its reactivity is influenced by the electron-withdrawing 4-oxo group, which polarizes the C-Br bond. For instance, in palladium-catalyzed cross-couplings, ligands like Pd(PPh₃)₄ enhance oxidative addition efficiency .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the bromination step?

- Methodological Answer : Low yields often stem from competing hydrolysis or radical side reactions. Using anhydrous solvents (e.g., DMF or DCM), controlled addition rates of Br₂, and low-temperature conditions (-10°C) can mitigate these issues. Kinetic monitoring via in-situ IR spectroscopy to track carbonyl group consumption is recommended for real-time optimization .

Q. What strategies resolve contradictions in NMR data for regioselectivity in substituted chromanone derivatives?

- Methodological Answer : Discrepancies in NMR assignments (e.g., aromatic proton splitting) arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) can stabilize conformers for clearer splitting patterns. Computational methods (DFT calculations) using Gaussian or ORCA software provide theoretical chemical shifts to cross-validate experimental data .

Q. How does the 4-oxo group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The 4-oxo group renders the compound prone to keto-enol tautomerism, affecting stability in basic media. Stability studies using HPLC-UV at pH 2–12 (buffered solutions) reveal degradation pathways. For example, enolization at pH > 8 accelerates hydrolysis of the ester moiety, necessitating storage in neutral, anhydrous conditions .

Q. What are the challenges in scaling up this compound for in vivo studies, and how are they addressed?

- Methodological Answer : Scale-up introduces impurities from incomplete bromination or ester hydrolysis. Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity. For biological compatibility, replace the methyl ester with a tert-butyl ester to enhance metabolic stability, followed by enzymatic cleavage in vivo .

Data Contradiction Analysis

Q. Why do different studies report conflicting reactivity of the 6-bromo substituent in cross-coupling reactions?

- Methodological Answer : Contradictions arise from ligand choice and solvent effects. For example, Pd(OAc)₂ with XPhos ligands in toluene favors Stille coupling, while PdCl₂(dppf) in DMF enables Suzuki-Miyaura reactions. Systematic screening of ligands (Buchwald vs. Josiphos) and bases (K₂CO₃ vs. CsF) is advised to reconcile discrepancies .

Safety and Handling

Q. What safety protocols are critical when handling this brominated compound?

- Methodological Answer : Brominated derivatives are potential skin/eye irritants. Use fume hoods, nitrile gloves, and PPE. Waste must be neutralized with 10% sodium thiosulfate to reduce bromine residues. Emergency procedures for spills include adsorption with inert materials (vermiculite) and disposal as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.